AZD5213

Overview

Description

AZD-5213 is a highly selective histamine H3 receptor antagonist. It has been developed to achieve a pharmacokinetic profile that permits circadian fluctuations of histamine H3 receptor occupancy. This compound has shown efficacy in rodent behavioral models of cognition and has been studied for its potential benefits in cognitive disorders .

Preparation Methods

The synthetic routes and reaction conditions for AZD-5213 involve multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Chemical Reactions Analysis

AZD-5213 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

AZD-5213 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study histamine H3 receptor interactions and signaling pathways.

Biology: Investigated for its role in regulating sleep-wake cycles, cognition, and food intake.

Medicine: Explored as a potential therapeutic agent for cognitive disorders, including Alzheimer’s disease and mild cognitive impairment.

Industry: Utilized in preclinical and clinical research to evaluate its safety, efficacy, and pharmacokinetic properties

Mechanism of Action

AZD-5213 acts as an antagonist (inverse agonist) at the histamine H3 receptor. By binding to this receptor, it inhibits the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine. This modulation of neurotransmitter release is believed to contribute to its effects on cognition and sleep-wake regulation .

Comparison with Similar Compounds

AZD-5213 is unique in its ability to achieve high daytime and low nocturnal histamine H3 receptor occupancy, which may reduce the risk of sleep disruption while maintaining daytime efficacy. Similar compounds include:

Bavisant: Another histamine H3 receptor antagonist with similar applications in cognitive disorders.

Pitolisant: A histamine H3 receptor antagonist used for the treatment of narcolepsy.

Thioperamide: A histamine H3 receptor antagonist used in research to study histamine receptor functions.

AZD-5213 stands out due to its specific pharmacokinetic profile and its potential to optimize the balance between efficacy and side effects .

Biological Activity

AZD5213 is a novel compound developed as a selective antagonist of the histamine H3 receptor (H3R). This receptor plays a crucial role in various physiological processes, including cognition, wake-sleep regulation, and neurotransmitter release. The following sections outline the biological activity of this compound, including its pharmacological properties, preclinical and clinical findings, and implications for therapeutic use.

Pharmacological Profile

This compound exhibits potent antagonistic activity against the H3 receptor. Its pharmacological profile includes:

- Potency :

- Ki value: 0.5 nM

- IC50 value: 3 nM

- Selectivity :

- Greater than 10 μM for 335 other receptors and enzymes

- In vivo occupancy :

- pKi values in various models (rat, mouse, non-human primate): 8.5, 8.3, and 8.4 respectively

- Pharmacokinetics :

- Rapid absorption with a Tmax of 0.7-2.0 hours

- Terminal half-life (t½): 5-7 hours

These characteristics indicate that this compound can effectively occupy H3 receptors in vivo, which is critical for its therapeutic effects .

This compound functions as a competitive and reversible antagonist at the H3 receptor, leading to several downstream effects:

- Neurotransmitter Release : In vivo studies have shown that this compound triggers the release of key neurotransmitters such as:

- Histamine

- Acetylcholine

- Dopamine

- Norepinephrine

This release occurs in the rat prefrontal cortex following administration at doses as low as 0.33 mg/kg .

Efficacy in Preclinical Models

This compound has demonstrated efficacy in various preclinical models related to cognitive function and pain:

- Cognitive Enhancement : In rodent models, this compound has been shown to reverse scopolamine-induced memory deficits and improve performance in novel object recognition tasks .

- Pain Models : The compound has also been effective in reversing neuropathic pain in rodent models .

Clinical Findings

This compound has undergone several clinical trials to assess its safety and efficacy:

- Safety Profile :

- Clinical Trials :

Case Studies

Several case studies highlight the potential of this compound in treating cognitive disorders:

- A study involving young male volunteers demonstrated that this compound could achieve high daytime and low nighttime receptor occupancy, potentially minimizing sleep disruption while maintaining cognitive benefits .

- Another trial showed significant improvements in cognitive tasks among participants receiving this compound compared to placebo groups .

Summary Table of Key Findings

| Characteristic | Value |

|---|---|

| Ki (H3R) | 0.5 nM |

| IC50 | 3 nM |

| Selectivity | >10 μM for other receptors |

| Tmax | 0.7-2.0 hours |

| Terminal Half-Life | 5-7 hours |

| Common AEs | Sleep disorder, night sweats, nausea |

| Clinical Trials Phase | II for Tourette's syndrome & neuropathic pain |

Properties

CAS No. |

1119807-02-1 |

|---|---|

Molecular Formula |

C19H25N3O2 |

Molecular Weight |

327.4 g/mol |

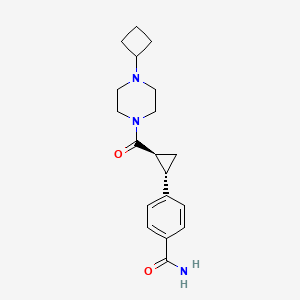

IUPAC Name |

4-[(1S,2S)-2-(4-cyclobutylpiperazine-1-carbonyl)cyclopropyl]benzamide |

InChI |

InChI=1S/C19H25N3O2/c20-18(23)14-6-4-13(5-7-14)16-12-17(16)19(24)22-10-8-21(9-11-22)15-2-1-3-15/h4-7,15-17H,1-3,8-12H2,(H2,20,23)/t16-,17+/m1/s1 |

InChI Key |

VCQZCDSEWSFTPO-SJORKVTESA-N |

SMILES |

NC(=O)c1ccc(cc1)[C@H]2C[C@@H]2C(=O)N3CCN(CC3)C4CCC4 |

Isomeric SMILES |

C1CC(C1)N2CCN(CC2)C(=O)[C@H]3C[C@@H]3C4=CC=C(C=C4)C(=O)N |

Canonical SMILES |

C1CC(C1)N2CCN(CC2)C(=O)C3CC3C4=CC=C(C=C4)C(=O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AZD-5213 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.